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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 4-(Dimethoxymethyl)-2-methylpyrimidine. The document details its chemical

identity, physicochemical characteristics, and available spectral data. It also explores its

stability, reactivity, and potential biological significance based on the known activities of related

pyrimidine derivatives. This guide is intended to serve as a foundational resource for

researchers and professionals involved in drug discovery and development, offering critical

data for the handling, characterization, and further investigation of this compound.

Chemical Identity and Structure
4-(Dimethoxymethyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a

dimethoxymethyl group at the 4-position and a methyl group at the 2-position of the pyrimidine

ring.
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Identifier Value

IUPAC Name 4-(dimethoxymethyl)-2-methylpyrimidine

CAS Number 175277-33-5[1]

Molecular Formula C₈H₁₂N₂O₂[1]

Molecular Weight 168.19 g/mol [1]

InChI
InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-

2)12-3/h4-5,8H,1-3H3

InChIKey VDXHJWMLYFVGDL-UHFFFAOYSA-N[1]

SMILES CC1=NC=CC(=N1)C(OC)OC

Physicochemical Properties
The physicochemical properties of 4-(Dimethoxymethyl)-2-methylpyrimidine are

summarized below. It is important to note that some of these values are predicted and should

be confirmed experimentally.

Property Value Source

Physical State Liquid or solid Sigma-Aldrich

Appearance Colorless to light yellow liquid ChemicalBook

Boiling Point 119 °C (predicted) ChemicalBook

Density 1.1 ± 0.1 g/cm³ Finetech Industry Limited

Flash Point 72.8 ± 13.4 °C Finetech Industry Limited

pKa 1.40 ± 0.31 (predicted) ChemicalBook

XlogP 0.3 (predicted) PubChem[2]
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General Synthetic Approach
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While a specific detailed experimental protocol for the synthesis of 4-(Dimethoxymethyl)-2-
methylpyrimidine is not readily available in the reviewed literature, a plausible synthetic route

can be inferred from general methods for pyrimidine synthesis and acetal formation. A common

method for synthesizing substituted pyrimidines involves the condensation of a β-dicarbonyl

compound or its equivalent with an amidine.

A likely precursor for 4-(Dimethoxymethyl)-2-methylpyrimidine is 2-methylpyrimidine-4-

carbaldehyde. The target compound can then be synthesized through the acetalization of this

aldehyde.

Proposed Experimental Protocol: Acetalization of 2-
Methylpyrimidine-4-carbaldehyde
This protocol is adapted from general procedures for the formation of acetals from aldehydes

using acid catalysis.[3]

Materials:

2-Methylpyrimidine-4-carbaldehyde

Methanol (anhydrous)

Hydrochloric acid (catalytic amount) or other suitable acid catalyst (e.g., p-toluenesulfonic

acid)

Anhydrous sodium sulfate or magnesium sulfate

Sodium bicarbonate (saturated solution)

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-

methylpyrimidine-4-carbaldehyde in an excess of anhydrous methanol.

Add a catalytic amount of hydrochloric acid to the solution.
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Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be

monitored by thin-layer chromatography (TLC).[3]

Once the reaction is complete, neutralize the acid catalyst by adding a saturated solution of

sodium bicarbonate.

Remove the excess methanol under reduced pressure.

Extract the aqueous residue with an organic solvent such as diethyl ether or

dichloromethane.

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude 4-(Dimethoxymethyl)-2-methylpyrimidine.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica

gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate.

Caption: Proposed workflow for the synthesis of 4-(Dimethoxymethyl)-2-methylpyrimidine.

Spectral Data
While specific spectral data is not widely published, chemical suppliers like ChemicalBook list

the availability of 1H NMR, 13C NMR, IR, and MS spectra for this compound.[4] The expected

spectral features are discussed below based on the compound's structure.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-(Dimethoxymethyl)-2-methylpyrimidine is expected to show

the following signals:
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Protons Multiplicity
Approximate Chemical
Shift (ppm)

Methyl protons (CH₃) at C2 Singlet ~2.5

Methoxyl protons (OCH₃) Singlet ~3.4

Acetal proton (CH) Singlet ~5.5

Pyrimidine ring protons
Doublet and Doublet of

doublets
~7.0 - 8.8

The exact chemical shifts and coupling constants for the pyrimidine ring protons would depend

on the specific electronic environment.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to display signals corresponding to each unique

carbon atom in the molecule.

Carbon Atom Approximate Chemical Shift (ppm)

Methyl carbon (CH₃) at C2 ~25

Methoxyl carbons (OCH₃) ~55

Acetal carbon (CH) ~100

Pyrimidine ring carbons ~120 - 170

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key

characteristic peaks are expected in the following regions:
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Functional Group Vibration
Approximate Wavenumber
(cm⁻¹)

C-H (sp³) Stretch 2850-3000

C-H (aromatic) Stretch 3000-3100[5]

C=N, C=C (pyrimidine ring) Stretch 1400-1600[5]

C-O (acetal) Stretch 1050-1150

Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z value

corresponding to the molecular weight of the compound (168.19). Fragmentation patterns

would likely involve the loss of methoxy groups (-OCH₃) and the cleavage of the

dimethoxymethyl group. Predicted m/z values for common adducts are available in databases

like PubChem.[2]

Reactivity and Stability
Stability
4-(Dimethoxymethyl)-2-methylpyrimidine is expected to be stable under standard laboratory

conditions. It should be stored in a cool, dry place, away from incompatible materials. The

dimethoxymethyl group, being an acetal, is sensitive to acidic conditions and can undergo

hydrolysis back to the corresponding aldehyde. Therefore, contact with strong acids should be

avoided to maintain the integrity of the compound.

Reactivity
Hydrolysis: The acetal functional group is the most reactive site under acidic conditions,

leading to the formation of 2-methylpyrimidine-4-carbaldehyde and two equivalents of

methanol. This reaction is typically reversible.

Nucleophilic and Electrophilic Attack: The pyrimidine ring is an electron-deficient heterocycle,

making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely,

electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh
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conditions. The nitrogen atoms of the pyrimidine ring can act as nucleophiles and can be

alkylated or protonated.

4-(Dimethoxymethyl)-2-
methylpyrimidine

2-Methylpyrimidine-4-carbaldehyde
+ 2 CH3OHHydrolysis

Nucleophilic Aromatic
Substitution

H+

Nu-

Click to download full resolution via product page

Caption: Key reactivity pathways of 4-(Dimethoxymethyl)-2-methylpyrimidine.

Potential Biological Activity and Applications
While no specific biological activities have been reported for 4-(Dimethoxymethyl)-2-
methylpyrimidine itself, the pyrimidine scaffold is a core component of numerous biologically

active molecules, including anticancer, antiviral, and antimicrobial agents. The presence of the

pyrimidine ring suggests that this compound could be a valuable intermediate in the synthesis

of novel therapeutic agents.

The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked under

mild conditions to allow for further chemical modifications. This makes the compound a

versatile building block for creating a library of pyrimidine derivatives for biological screening.

For instance, the aldehyde functionality can be used in reactions such as reductive amination

to introduce various amine-containing side chains, potentially leading to compounds with

interesting pharmacological profiles.

Given that many pyrimidine derivatives are known to interact with various cellular signaling

pathways, it is plausible that derivatives of 4-(Dimethoxymethyl)-2-methylpyrimidine could

also exhibit such activities. Further research, including biological screening and cytotoxicity

assays, would be necessary to explore the potential of this compound and its derivatives in

drug discovery.
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Safety and Handling
Based on available safety data for similar compounds, 4-(Dimethoxymethyl)-2-
methylpyrimidine should be handled with care in a well-ventilated area. It is recommended to

wear appropriate personal protective equipment, including gloves, safety glasses, and a lab

coat. The compound may cause skin and eye irritation. For detailed safety information, it is

crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
4-(Dimethoxymethyl)-2-methylpyrimidine is a pyrimidine derivative with potential as a

versatile building block in medicinal chemistry. This guide has summarized its known physical

and chemical properties, proposed a synthetic route, and outlined its expected spectral

characteristics and reactivity. The lack of extensive published data on this specific compound

highlights the opportunity for further research to fully characterize its properties and explore its

potential applications in the development of novel biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b061294#physical-and-chemical-
properties-of-4-dimethoxymethyl-2-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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